2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid
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Overview
Description
2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a methyl group at the second position of the imidazole ring and a propionic acid moiety attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylimidazole with a suitable alkyl halide, followed by the introduction of the propionic acid group. The reaction typically requires a base such as potassium carbonate or sodium hydride to deprotonate the imidazole, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions can modulate its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the propionic acid moiety, making it less versatile in certain applications.
3-(2-Methyl-imidazol-1-yl)-propionic acid: Similar structure but different substitution pattern, affecting its reactivity and properties.
2-Methyl-4-(2-methyl-imidazol-1-yl)-butanoic acid: Longer carbon chain, influencing its solubility and biological activity.
Uniqueness
2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-3-(2-methylimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAINAMYPIMBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390055 |
Source
|
Record name | 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696646-15-8 |
Source
|
Record name | 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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